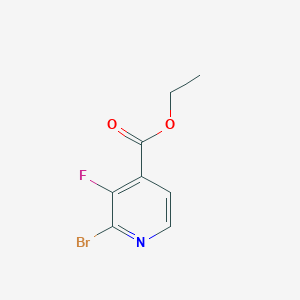

Ethyl 2-bromo-3-fluoropyridine-4-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 2-bromo-3-fluoropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c1-2-13-8(12)5-3-4-11-7(9)6(5)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJFMIDZCWWGTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Route Overview

The synthesis of Ethyl 2-bromo-3-fluoropyridine-4-carboxylate generally follows a strategic sequence of:

- Starting from a suitably substituted pyridine or pyridine carboxylic acid derivative,

- Introduction of fluorine and bromine substituents at specific positions on the pyridine ring,

- Formation of the ethyl ester at the 4-carboxylate position,

- Purification of the final product.

A key synthetic approach involves the bromination and fluorination of pyridine derivatives, followed by esterification using ethyl chloroformate under basic conditions.

Detailed Preparation Methodology

Starting Materials and Halogenation

Starting Material: 3-fluoro-4-pyridine carboxylic acid or its metal salt (lithium, sodium, potassium, or lithium salt) is commonly used as the precursor. This compound can be prepared via carbon dioxide fixation on 3-fluoropyridine after strong base deprotonation.

Halogenation: Bromination is performed on the pyridine ring, typically at the 2-position, using bromine under controlled temperature (0–5 °C) with sodium hydroxide present to maintain basic conditions. The reaction is stirred for 2 hours at low temperature, then heated to about 85 °C for 6 hours to complete the halogenation.

Fluorination: Fluorine is introduced early in the synthetic sequence, often as 3-fluoropyridine derivatives, which are then further functionalized.

Esterification

Ester Formation: The carboxylic acid or its metal salt is converted to the corresponding ethyl ester using ethyl chloroformate or similar esterification reagents. This step is usually carried out in the presence of a base such as triethylamine, which acts to neutralize the acid byproducts and promote ester bond formation.

Typical Conditions: The reaction is conducted in anhydrous solvents such as methanol or ethanol, under reflux or controlled temperature to optimize yield.

Purification

- Techniques: The crude product is purified by recrystallization from appropriate solvents (e.g., petroleum ether, ethyl acetate) and/or chromatographic methods to achieve high purity (typically >95%).

Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Preparation of 3-fluoro-4-pyridine carboxylic acid ethyl ester | 3-fluoro-4-pyridine carboxylic acid lithium salt, ethyl chloroformate, triethylamine, anhydrous methanol, reflux | 91 | 96 | Reaction time ~24 h |

| Bromination at 2-position | Bromine, NaOH, 0–5 °C, then 85 °C for 6 h | 54–67 | 96 | Yield depends on bromine amount |

| Esterification | Ethyl chloroformate, triethylamine, anhydrous solvent | 85–90 | 95–98 | High selectivity for ethyl ester |

| Purification | Recrystallization, chromatography | — | >96 | Ensures removal of impurities |

Reaction Mechanism Insights

Halogenation: The bromination proceeds via electrophilic aromatic substitution, where bromine electrophile selectively attacks the 2-position on the pyridine ring due to directing effects of the fluorine and ester substituents.

Esterification: The carboxylate anion reacts with ethyl chloroformate forming an intermediate mixed anhydride, which then reacts with ethanol to form the ethyl ester.

Base Role: Triethylamine or sodium hydroxide neutralizes HCl or HBr generated, driving the reaction forward.

Industrial Scale Considerations

Continuous Flow Reactors: For large-scale production, continuous flow reactors are employed to improve reaction control, heat transfer, and safety in handling bromine and other reactive reagents.

Automation: Automated reagent addition and in-line purification enhance yield consistency and reduce impurities.

Environmental and Safety: Use of anhydrous solvents and controlled temperature minimizes side reactions and hazardous byproducts.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Product/Intermediate | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Metal Salt Formation | 3-fluoropyridine + strong base + CO2 | 3-fluoro-4-pyridine carboxylic acid lithium salt | — | — |

| 2 | Esterification | Ethyl chloroformate + triethylamine + anhydrous methanol | Ethyl 3-fluoro-4-pyridine carboxylate | 90+ | 95+ |

| 3 | Bromination | Bromine + NaOH, 0–5 °C then 85 °C | This compound | 54–67 | 96 |

| 4 | Purification | Recrystallization/Chromatography | Pure final compound | — | >96 |

Research Findings and Notes

The bromination yield is sensitive to bromine equivalents; excessive bromine can reduce yield due to overbromination or side reactions.

Esterification under basic conditions ensures high selectivity and yield, with triethylamine being the preferred base due to its solubility and mildness.

Purity is consistently above 95% after recrystallization, confirming the robustness of the purification methods.

The presence of both bromine and fluorine substituents affects the reactivity and selectivity of subsequent synthetic transformations, making this compound a versatile intermediate for further derivatization.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-bromo-3-fluoropyridine-4-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: It can undergo oxidation to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while reduction reactions can produce alcohols or other reduced forms of the compound.

Applications De Recherche Scientifique

Organic Synthesis

Ethyl 2-bromo-3-fluoropyridine-4-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of more complex molecules through reactions such as nucleophilic substitution and esterification.

Biological Research

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it can interact with enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. Studies indicate that it may modulate enzyme activity through competitive inhibition mechanisms, making it valuable for biochemical assays aimed at understanding enzyme kinetics.

Industrial Applications

In the industrial sector, this compound is utilized in the production of agrochemicals and other industrial chemicals. Its properties allow it to be integrated into formulations that require specific reactivity or stability.

Enzyme Interaction Studies

Research has demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown significant inhibition of acetyl-CoA carboxylase, highlighting its potential therapeutic applications.

Biochemical Assays

In various biochemical assays, this compound has been utilized to evaluate its effects on enzyme activity. Results suggest that it can modulate the activity of enzymes through competitive inhibition mechanisms, which could be explored further for drug development.

Mécanisme D'action

The mechanism of action of Ethyl 2-bromo-3-fluoropyridine-4-carboxylate involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with various biological molecules, affecting their function. The ester group allows the compound to participate in esterification reactions, which can modify the activity of enzymes and other proteins.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize the properties and applications of ethyl 2-bromo-3-fluoropyridine-4-carboxylate, a comparative analysis with structurally analogous pyridine derivatives is provided below. Key parameters include substitution patterns, purity, and functional group reactivity.

Table 1: Structural and Commercial Comparison of this compound and Analogues

Key Findings:

Substitution Patterns :

- This compound lacks fused heterocyclic systems (e.g., imidazo rings in QA-7439 and QM-7902), which simplifies its reactivity profile but limits its use in applications requiring rigid, planar structures .

- Compounds with hydroxyl groups (e.g., PY-1633) exhibit higher solubility in polar solvents but reduced stability under acidic conditions compared to halogenated esters like the target compound .

Reactivity: The bromine atom in the target compound is more reactive toward palladium-catalyzed couplings than the bromine in imidazo[1,2-a]pyridine derivatives (e.g., QM-7902), where steric hindrance from the fused ring slows reaction kinetics . Fluorine at position 3 enhances electron-withdrawing effects, increasing the electrophilicity of adjacent carbons compared to non-fluorinated analogues like ethyl 4-bromopicolinate (C₈H₈BrNO₂) .

Commercial Viability :

- The target compound’s 98% purity exceeds that of analogues like SH-7451 (96%), reflecting optimized synthetic protocols and broader industrial demand .

Biological Activity: Imidazo[1,2-a]pyridine derivatives (e.g., QA-7439) demonstrate superior antimicrobial activity due to their fused heterocyclic cores, whereas the target compound is primarily utilized in non-biological synthetic pathways .

Research and Industrial Implications

This compound’s balanced electronic profile and high purity make it a preferred intermediate for synthesizing fluorinated pharmaceuticals, such as kinase inhibitors and antiviral agents. In contrast, bulkier analogues like ethyl 2-bromo-6-(4-hexadecylpyridin-2-yl)pyridine-4-carboxylate (CAS: 857053-81-7) are niche compounds used in surfactant or lipid-based drug delivery systems due to their long alkyl chains .

This analysis underscores the importance of substituent positioning and ring architecture in dictating the utility of bromo-fluoropyridine derivatives. Future research should explore synergistic effects of dual halogenation (Br/F) on catalytic reaction efficiencies and toxicity profiles.

Activité Biologique

Ethyl 2-bromo-3-fluoropyridine-4-carboxylate is a synthetic compound that has gained attention in various biological and chemical research fields due to its potential applications as an enzyme inhibitor and its role in biochemical assays. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a pyridine ring substituted with bromine and fluorine atoms. The presence of these halogens significantly influences the compound's reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The bromine and fluorine atoms can form strong bonds with nucleophilic sites on biological macromolecules, potentially altering their function. The ester group in the compound facilitates participation in esterification reactions, which can modify enzyme activity and other protein functions.

Applications in Biological Research

This compound is utilized in various research applications:

- Enzyme Inhibition Studies : The compound has been studied for its potential to inhibit specific enzymes, making it valuable in biochemical assays aimed at understanding enzyme kinetics and mechanisms.

- Synthesis Intermediate : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry where structure-activity relationships (SAR) are explored.

Case Studies

- Enzyme Interaction Studies : Research has shown that this compound can effectively inhibit certain enzymes involved in metabolic pathways. For instance, studies indicate that compounds with similar structures have demonstrated significant inhibition of acetyl-CoA carboxylase (ACC), which is crucial for fatty acid metabolism .

- Biochemical Assays : In biochemical assays, this compound has been used to evaluate its effects on enzyme activity. Results suggest that it can modulate the activity of enzymes through competitive inhibition mechanisms, which could be further explored for therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 2-bromo-4-fluoropyridine-3-carboxylate | Different substitution pattern | Moderate enzyme inhibition |

| Ethyl 3-bromo-2-fluoropyridine-4-carboxylate | Varying positions of halogens | Limited biological activity |

| Ethyl 4-bromo-2-fluoropyridine-3-carboxylate | Similar structure but different reactivity | Potentially effective against specific enzymes |

Q & A

Q. What safety protocols are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.